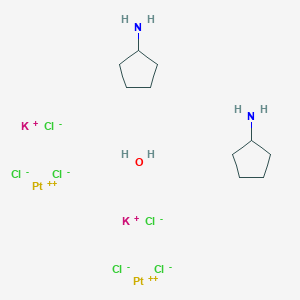
Regaloside C
Vue d'ensemble
Description
Regaloside C is a glycerol glucoside isolated from the bulbs of the Lilium genus . It has anti-inflammatory activities and cardiomyocyte protective activity by protecting the mitochondria in H2O2-induced heart H9C2 cells .
Molecular Structure Analysis
The molecular structure of Regaloside C is represented by the formula C18H24O11 . The exact structure can be found in databases like PubChem .Applications De Recherche Scientifique
Antioxidant Activities
Regaloside C, along with other phytochemicals, is found in lily bulbs (Lilium lancifolium). These compounds have potential biological activities and can be deep-processed for food or medicine purposes . The antioxidant activities of these phytochemicals increase with the increase in microwave power and treatment time .
Browning Suppression
Microwave treatments combined with hot-air drying can significantly suppress the browning of lily bulbs. This process increases the content of detected phytochemicals, including Regaloside C .
Enhancement of Nutrition Quality
Microwaves enhance the phytochemicals and antioxidant capacity of lily bulbs, which could be an efficient and environmentally friendly strategy for improving the nutrition quality of lily bulbs during dehydration processing .
Extraction of Phenolic Acids
Deep eutectic solvents (DESs) can be optimized to simultaneously extract three main types of phenolic acids, i.e., Regaloside B, Regaloside C, and Regaloside E, from the bulbs of Lilium lancifolium Thunb . The extraction efficiencies are higher than those obtained using conventional organic solvents .
Extraction of Polysaccharides
In addition to phenolic acids, DESs can also extract polysaccharides from the bulbs of Lilium lancifolium Thunb . The extraction efficiencies are equivalent to those obtained using a conventional hot water extraction method .
Green Solvent Applications
Considering the biodegradability and pharmaceutical acceptability, DESs, as a class of green solvents, could have wide applications in the extraction of natural products, including Regaloside C .
Mécanisme D'action
Target of Action
Regaloside C is a glycerol glucoside isolated from the bulbs of the Lilium genus . Its primary targets are the mitochondria in heart H9C2 cells . The mitochondria play a crucial role in energy production, and their proper functioning is essential for the survival and health of cells.
Mode of Action
Regaloside C interacts with its targets by protecting the mitochondria in H2O2-induced heart H9C2 cells . This protective activity helps maintain the integrity and function of the mitochondria, thereby promoting cell survival under conditions of oxidative stress.
Biochemical Pathways
It is known that the compound has anti-inflammatory activities . This suggests that it may modulate the activity of various enzymes and proteins involved in inflammation .
Pharmacokinetics
Research has shown that deep eutectic solvents can be used to extract regaloside c from the bulbs of lilium lancifolium thunb . This suggests that the compound may be soluble in certain solvents, which could potentially influence its bioavailability.
Result of Action
The primary result of Regaloside C’s action is the protection of cardiomyocytes . By protecting the mitochondria in heart H9C2 cells, Regaloside C helps to preserve the health and function of these cells. This cardiomyocyte protective activity could potentially contribute to the overall health of the cardiovascular system.
Safety and Hazards
Orientations Futures
Microwave treatments combined with hot-air drying have been found to enhance the phytochemicals and antioxidant capacity of lily bulbs, which could be an efficient and environmentally friendly strategy for improving the nutrition quality of lily bulbs during dehydration processing . This suggests potential future directions for the use of Regaloside C in food or medicine.
Propriétés
IUPAC Name |
[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O11/c19-6-13-15(24)16(25)17(26)18(29-13)28-8-10(20)7-27-14(23)4-2-9-1-3-11(21)12(22)5-9/h1-5,10,13,15-22,24-26H,6-8H2/b4-2+/t10-,13-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLNCWXFKKSRQB-NSVVQGBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347728 | |
| Record name | Regaloside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Regaloside C | |
CAS RN |
117591-85-2 | |
| Record name | Regaloside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Regaloside C and where is it found?
A1: Regaloside C, chemically known as (2S)-1-O-caffeoyl-3-O-β-D-glucopyranosylglycerol, is a phenolic glycoside naturally occurring in the bulbs of lily species like Lilium lancifolium Thunb. [, , ].
Q2: Are there efficient methods for extracting Regaloside C from natural sources?
A2: Yes, recent research [] suggests that deep eutectic solvents (DESs) offer a greener and potentially more efficient alternative to traditional organic solvents for extracting Regaloside C. This method, optimized for Lilium lancifolium Thunb., achieved extraction yields comparable to conventional methods [].
Q3: Have any analytical techniques been developed specifically for quantifying Regaloside C?
A3: While the provided research doesn't detail specific analytical methods solely for Regaloside C, RP-HPLC has been successfully employed to determine its presence alongside another phenolic glycoside, Regaloside A, in lily samples []. This method, utilizing a C18 column and a methanol-water mobile phase, demonstrated good accuracy and reproducibility [].
Q4: Has the presence of Regaloside C been reported in other Lilium species besides Lilium lancifolium Thunb.?
A4: Yes, research indicates that Regaloside C has also been identified in Lilium pardarinum, alongside other phenylpropanoid glycerol glucosides []. Additionally, Lilium henryi has been found to contain Regaloside C among its chemical constituents [].
Q5: Are there any structural isomers of Regaloside C found in nature?
A5: Interestingly, research has revealed the presence of (2R)-1-O-caffeoy1-3-O-β-D-glucopyranosylglycerol, termed epi-Regaloside C, as a natural isomer of Regaloside C. This isomer, differentiated by its stereochemistry at the 2-position, was discovered in Lilium pardarinum []. This finding highlights the structural diversity of phenylpropanoid glycerol glucosides in lily species.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)



![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)


![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)





